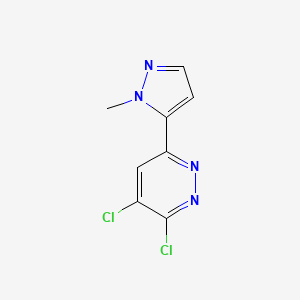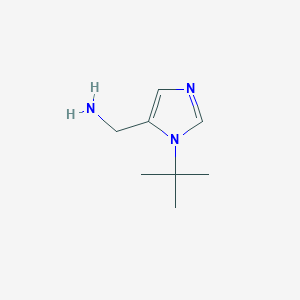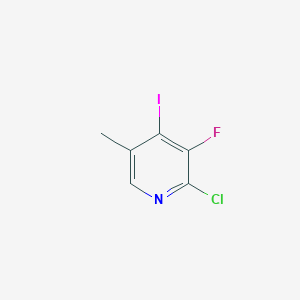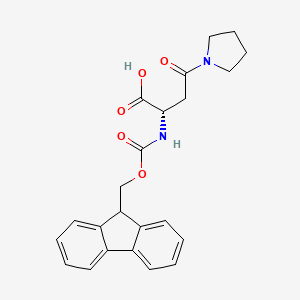![molecular formula C32H36F2O4 B14028100 (R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid](/img/structure/B14028100.png)
(R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of the biphenyl core, followed by the introduction of the fluoro and methoxy groups. The final step involves the coupling of the cyclopentyl group and the pentanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be used in studies related to cell signaling and molecular interactions. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes.
Medicine
In medicine, ®-3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid may have potential therapeutic applications. Researchers are investigating its effects on various biological targets to develop new treatments for diseases.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Mechanism of Action
The mechanism of action of ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Methoxy-2-phenylacetamide
- (S)-2,2-Dimethylcyclopentyl derivatives
- Fluoro-methoxy biphenyl compounds
Uniqueness
What sets ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows for distinct interactions with molecular targets, leading to different biological and chemical properties.
Properties
Molecular Formula |
C32H36F2O4 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(3R)-3-[3-[[3-[(1S)-2,2-dimethylcyclopentyl]-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]-2-fluorophenyl]pentanoic acid |
InChI |
InChI=1S/C32H36F2O4/c1-5-21(17-30(35)36)23-8-6-10-29(31(23)34)38-19-20-11-13-24(26-18-22(37-4)12-14-28(26)33)25(16-20)27-9-7-15-32(27,2)3/h6,8,10-14,16,18,21,27H,5,7,9,15,17,19H2,1-4H3,(H,35,36)/t21-,27-/m1/s1 |
InChI Key |
CUBDGLIBZGKXKQ-JIPXPUAJSA-N |
Isomeric SMILES |
CC[C@H](CC(=O)O)C1=C(C(=CC=C1)OCC2=CC(=C(C=C2)C3=C(C=CC(=C3)OC)F)[C@H]4CCCC4(C)C)F |
Canonical SMILES |
CCC(CC(=O)O)C1=C(C(=CC=C1)OCC2=CC(=C(C=C2)C3=C(C=CC(=C3)OC)F)C4CCCC4(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



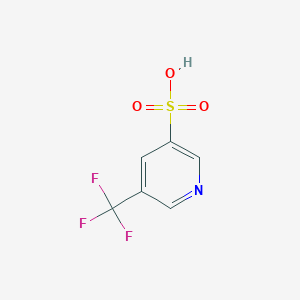
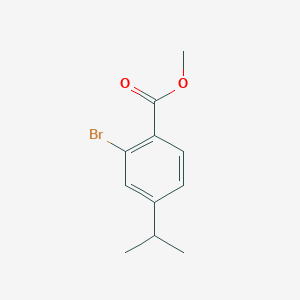
![(1S,13S,14R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14028025.png)
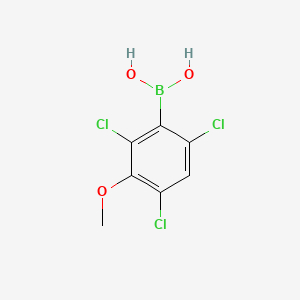
![Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate](/img/structure/B14028038.png)
![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)

![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)
